molecular formula C21H26N4O5S B2812222 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide CAS No. 692733-07-6

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2812222
CAS No.: 692733-07-6
M. Wt: 446.52
InChI Key: PLJYLHVKUBEPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a benzodioxolemethyl substituent on the piperazine ring and a dimethylsulfamoylphenyl group as the carboxamide moiety. The 1,3-benzodioxole group enhances lipophilicity and metabolic stability, while the dimethylsulfamoyl group contributes to electron-withdrawing properties and solubility. Such structural features are critical in drug design for optimizing pharmacokinetics and target engagement.

Synthetic routes for similar compounds often involve nucleophilic substitution on piperazine, followed by carboxamide coupling. For instance, tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate () is synthesized via sulfamoylation of Boc-piperazine, a method that could be adapted for the target compound .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-23(2)31(27,28)18-6-4-17(5-7-18)22-21(26)25-11-9-24(10-12-25)14-16-3-8-19-20(13-16)30-15-29-19/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJYLHVKUBEPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the 1,3-benzodioxole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with a piperazine derivative under basic conditions. Finally, the carboxamide group is introduced through an amidation reaction, using a suitable carboxylic acid derivative and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and amidation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various functionalized piperazine derivatives.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research has indicated that compounds with similar structural motifs to 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide may exhibit antidepressant and anxiolytic properties. The benzodioxole moiety is known for its interaction with serotonin receptors, which are critical in mood regulation.

Anticancer Activity

Studies have explored the cytotoxic effects of piperazine derivatives against various cancer cell lines. The presence of the dimethylsulfamoyl group could enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Neurological Disorders

The potential neuroprotective effects of this compound could be significant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine structure is often linked to compounds that modulate neurotransmitter systems, which may help alleviate symptoms associated with these disorders.

Study 1: Synthesis and Biological Evaluation

A study conducted on similar piperazine derivatives demonstrated their effectiveness as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes including respiration and acid-base balance. The study reported that modifications to the piperazine structure significantly influenced inhibitory activity, suggesting a promising avenue for further research on this compound .

Study 2: Antitumor Activity

Another investigation focused on the synthesis of related compounds and their cytotoxicity against human cancer cell lines. The results indicated that certain structural modifications led to enhanced anticancer activity, highlighting the importance of exploring variations of the benzodioxole and piperazine components .

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboxamide derivatives exhibit diverse pharmacological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Piperazine-1-carboxamide Derivatives

Compound Name Key Substituents Activity/Properties Evidence ID
4-(1,3-Benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide (Target) - Benzodioxolylmethyl on piperazine
- 4-(Dimethylsulfamoyl)phenyl carboxamide
Enhanced solubility (sulfamoyl group)
High lipophilicity (benzodioxole)
N-(1,3-Benzodioxol-5-yl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide - Benzodioxolyl group
- Furan-2-ylmethyl
- Thiocarboxamide
Potential altered binding (thiocarbonyl vs. carbonyl)
Lower metabolic stability
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide - Benzodioxolylmethyl
- 4-Chlorophenyl carbothioamide
Increased hydrophobicity (Cl substituent)
Possible cytotoxicity concerns
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide - Ethyl group on piperazine
- 4-Chlorophenyl carboxamide
Simplified structure
Reduced potency but improved bioavailability
4-(5-Cyanopyridin-2-yl)-N-(4-methylbenzyl)piperazine-1-carboxamide (Compound 24) - Cyanopyridinyl group
- 4-Methylbenzyl carboxamide
High target selectivity (e.g., kinase modulation)
Moderate solubility
N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide - Quinazolinone substituent
- Halogenated phenyl
Anticancer activity (DNA intercalation)
Enhanced rigidity

Key Observations

Impact of Benzodioxole Group: The benzodioxolemethyl substituent in the target compound and analogs () enhances lipophilicity, improving membrane permeability. However, this group may reduce aqueous solubility compared to polar substituents like cyanopyridinyl () .

Carboxamide vs.

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): The dimethylsulfamoyl group in the target compound enhances solubility and may stabilize interactions with charged residues in target proteins . Halogenated Phenyl Groups: Chlorophenyl substituents () increase hydrophobicity, favoring blood-brain barrier penetration but raising toxicity risks . Heterocyclic Moieties: Cyanopyridinyl () and quinazolinone () groups introduce π-π stacking and hydrogen-bonding interactions, critical for kinase or DNA-targeted activities .

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is a synthetic derivative that incorporates a benzodioxole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C20H24N2O4S
  • Molecular Weight: 396.48 g/mol
  • IUPAC Name: this compound

The compound's structure features a piperazine core linked to a benzodioxole group and a dimethylsulfamoyl phenyl substituent, contributing to its potential biological activities.

The biological activity of this compound has been linked to its interaction with various biochemical pathways. Notably, compounds containing piperazine rings have been shown to act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, which are known to modulate pain and inflammation .

1. Analgesic Properties

Research indicates that derivatives of piperazine, similar to the compound , exhibit significant analgesic effects. For instance, studies have shown that FAAH inhibitors can effectively reduce pain in animal models by enhancing the availability of endocannabinoids .

2. Antidiabetic Effects

Recent investigations into benzodioxole derivatives have demonstrated their potential as α-amylase inhibitors, which are crucial in managing diabetes by slowing carbohydrate digestion. In vitro studies reported IC50 values for α-amylase inhibition ranging from 0.68 to 0.85 µM for related compounds . Such findings suggest that the compound may also possess antidiabetic properties.

3. Cytotoxicity Against Cancer Cells

In vitro assays have evaluated the cytotoxic effects of benzodioxole derivatives against various cancer cell lines. For example, certain derivatives exhibited IC50 values between 26 and 65 µM against cancer cells while showing negligible toxicity towards normal cells (IC50 > 150 µM), indicating a selective action that could be beneficial in cancer therapy .

Case Studies

StudyFindings
In vitro analysis of α-amylase inhibitionCompound IIc showed IC50 values of 0.68 µM against α-amylase, indicating strong inhibitory potential .
Cytotoxicity screening on cancer cell linesCompound IIc demonstrated significant activity against four cancer cell lines with IC50 values ranging from 26–65 µM .
Pain management in animal modelsFAAH inhibitors similar to the compound reduced tactile allodynia and thermal hyperalgesia in rat models .

Q & A

What are the key synthetic routes for 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide, and how are intermediates purified?

Level: Basic
Answer:
The synthesis typically involves:

Formation of the benzodioxole moiety : Cyclization of catechol derivatives with formaldehyde under acidic conditions .

Piperazine functionalization : Coupling 1,3-benzodioxol-5-ylmethyl chloride with a piperazine core via nucleophilic substitution .

Sulfamoylphenyl carboxamide linkage : Reacting the piperazine intermediate with 4-(dimethylsulfamoyl)phenyl isocyanate in anhydrous dichloromethane .
Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures is used to isolate intermediates and final products .

Which analytical techniques are critical for structural confirmation of this compound and its intermediates?

Level: Basic
Answer:

  • LCMS : Validates molecular weight (e.g., expected m/z ~500–550 for the final compound) .
  • NMR spectroscopy :
    • ¹H NMR confirms substituent integration (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm; piperazine NH at δ 2.8–3.1 ppm) .
    • ¹³C NMR identifies carbonyl (C=O at ~165 ppm) and sulfonamide (SO₂ at ~120 ppm) groups .
  • X-ray crystallography : Resolves conformational ambiguities in the piperazine ring and benzodioxole orientation .

How can researchers assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Level: Basic
Answer:

  • In vitro assays :
    • Competitive binding studies using radiolabeled ligands (e.g., dopamine D3 receptor assays) .
    • Enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) with IC₅₀ determination .
  • Molecular docking : Computational modeling (AutoDock Vina, Schrödinger) predicts binding poses to targets like 5-HT receptors or sulfotransferases .

How can low yields in the final coupling step be addressed during synthesis?

Level: Advanced
Answer:

  • Reaction optimization :
    • Use coupling agents like HATU or EDC/HOBt to enhance carboxamide formation .
    • Adjust solvent polarity (e.g., DMF for solubility vs. acetonitrile for steric control) .
    • Monitor reaction progress via TLC or in situ IR spectroscopy to identify side reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) may improve aryl coupling efficiency .

How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Level: Advanced
Answer:

  • Replicate assays : Standardize protocols (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .
  • Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
  • Structural analogs : Synthesize derivatives to isolate the role of the dimethylsulfamoyl group vs. benzodioxole .

What computational methods are used to predict the compound’s pharmacokinetic properties?

Level: Advanced
Answer:

  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict solubility and membrane permeability .
  • ADMET prediction : Tools like SwissADME estimate logP (target ~2.5–3.5), CYP450 inhibition, and blood-brain barrier penetration .
  • MD simulations : Analyze stability in aqueous environments (GROMACS) to assess aggregation tendencies .

What strategies improve the compound’s solubility for in vivo studies?

Level: Advanced
Answer:

  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the piperazine nitrogen .

How does the dimethylsulfamoyl group influence receptor binding specificity?

Level: Advanced
Answer:

  • Hydrogen bonding : The sulfonamide group acts as a hydrogen bond acceptor, enhancing affinity for polar residues (e.g., Ser159 in dopamine D3 receptors) .
  • Steric effects : Methyl groups on the sulfamoyl moiety reduce off-target interactions with bulkier binding pockets .
  • SAR studies : Replace dimethylsulfamoyl with methylsulfonyl or carboxamide to validate its necessity .

How can researchers validate purity thresholds for pharmacological studies?

Level: Advanced
Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >98% purity; monitor for residual solvents (e.g., DMF) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Mass balance : Compare TLC spots with LCMS data to detect trace impurities .

What are the challenges in scaling up synthesis for preclinical trials?

Level: Advanced
Answer:

  • Reactor design : Optimize heat transfer for exothermic steps (e.g., benzodioxole cyclization) using jacketed reactors .
  • Catalyst recovery : Immobilize Pd catalysts on silica to reduce metal contamination .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.